molecular formula C10H14BrNO3S2 B14901246 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B14901246
M. Wt: 340.3 g/mol
InChI Key: GDLRRISZOFAMAA-UHFFFAOYSA-N
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Description

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted thiophene derivatives.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include thiophene thiols.

Scientific Research Applications

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of both the tetrahydrofuran-2-yl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14BrNO3S2

Molecular Weight

340.3 g/mol

IUPAC Name

5-bromo-N-[2-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C10H14BrNO3S2/c11-9-3-4-10(16-9)17(13,14)12-6-5-8-2-1-7-15-8/h3-4,8,12H,1-2,5-7H2

InChI Key

GDLRRISZOFAMAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCNS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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